1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, an imidazole ring, and an allyl group
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of benzimidazole, a class of compounds known to bind with high affinity to multiple receptors . .
Mode of Action
Benzimidazole derivatives are known to interact with their targets and cause changes that lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Benzimidazole derivatives are known to influence a wide range of pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of benzimidazole derivatives , this compound could potentially have a wide range of effects at the molecular and cellular level. More research is needed to determine these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, including the formation of the imidazole ring, the attachment of the allyl group, and the incorporation of the pyrrolidinone moiety. Common synthetic routes may involve:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the allyl group: This step often involves allylation reactions using allyl halides and a base.
Incorporation of the pyrrolidinone moiety: This can be done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
1-allyl-3-methylimidazole: Shares the imidazole ring and allyl group but lacks the pyrrolidinone moiety.
4-(m-tolyloxy)butyl derivatives: Compounds with similar side chains but different core structures.
Uniqueness
1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-3-13-27-18-20(17-24(27)29)25-26-22-11-4-5-12-23(22)28(25)14-6-7-15-30-21-10-8-9-19(2)16-21/h3-5,8-12,16,20H,1,6-7,13-15,17-18H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCBAVGHOKDZGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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